Chlorosulfuric acid, phenyl ester

Description

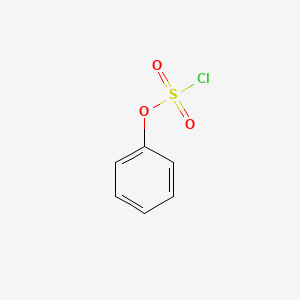

Chlorosulfuric acid phenyl ester (ClSO₂-O-C₆H₅) is an organosulfur compound derived from chlorosulfuric acid (HSO₃Cl), where the hydroxyl group is replaced by a phenyl moiety. This ester is primarily utilized as a sulfating agent in organic synthesis, particularly for introducing sulfate groups into phenolic compounds, flavonoids, and other aromatic substrates . Its reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitution reactions. However, its applications are influenced by competing reagents such as sulfur trioxide (SO₃) complexes and other chlorosulfuric acid esters (e.g., 2,2,2-trichloroethyl ester), which offer distinct advantages in specific reaction conditions .

Properties

IUPAC Name |

chlorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXHEDNNWSJZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446036 | |

| Record name | Phenylchlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16475-29-9 | |

| Record name | Phenylchlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl chloranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorosulfuric acid, phenyl ester can be synthesized through the reaction of phenol with chlorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C6H5OH+ClSO3H→C6H5OSO2Cl+H2O

This reaction requires careful handling due to the corrosive nature of chlorosulfuric acid and the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of phenol to chlorosulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Chlorosulfuric acid, phenyl ester undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form phenol and sulfuric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Sulfonation: Acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Sulfonation: Organic substrates that require sulfonation, often under controlled temperature conditions.

Major Products Formed

Hydrolysis: Phenol and sulfuric acid.

Substitution: Various substituted phenyl esters depending on the nucleophile used.

Sulfonation: Sulfonated organic compounds.

Scientific Research Applications

Organic Synthesis

Chlorosulfuric acid is extensively used in organic synthesis for:

- Sulfation Reactions : It is employed to introduce sulfate groups into organic molecules, enhancing their solubility and reactivity. This application is vital for producing surfactants and detergents .

- Esterification Processes : The compound acts as a catalyst in esterification reactions, particularly with phenols and carboxylic acids. This process yields various phenyl esters which are valuable as solvents, plasticizers, and intermediates in dye production .

Table 1: Key Applications in Organic Synthesis

| Application Type | Description | Example Products |

|---|---|---|

| Sulfation | Introduction of sulfate groups | Alkyl sulfates |

| Esterification | Formation of esters from phenols | Phenyl benzoate |

| Chlorosulfonation | Addition of chlorosulfonate groups | Sulfated phenolic compounds |

Pharmaceutical Applications

Chlorosulfuric acid derivatives play a critical role in pharmaceutical chemistry:

- Synthesis of Sulfa Drugs : The compound is used to synthesize sulfa drugs, which are essential in treating bacterial infections .

- Production of Antioxidants : It aids in the preparation of sulfated compounds that exhibit antioxidant properties, crucial for various therapeutic applications .

Case Study: Synthesis of Estrone Sulfate Derivatives

Recent advancements have demonstrated the use of chlorosulfuric acid in synthesizing estrone sulfate derivatives. This process involves using chlorosulfate esters to create stable intermediates that can be further modified to yield biologically active compounds .

Industrial Applications

Chlorosulfuric acid is also pivotal in several industrial processes:

- Manufacture of Surfactants : It is used to produce alkyl sulfate surfactants that are vital for cleaning products and personal care items .

- Chemical Blowing Agents : The compound serves as an intermediary in producing chemical blowing agents used in plastics manufacturing .

- Dyes and Pigments Production : Chlorosulfuric acid facilitates the synthesis of dyes and pigments by acting as a chlorosulfonating agent .

Table 2: Industrial Uses

| Industry | Application | Impact |

|---|---|---|

| Detergent Manufacturing | Production of surfactants | Enhanced cleaning efficiency |

| Plastics | Chemical blowing agents | Improved material properties |

| Dye Production | Synthesis of dyes and pigments | Broader color range |

Mechanism of Action

The mechanism of action of chlorosulfuric acid, phenyl ester involves the electrophilic attack of the sulfur atom on nucleophilic sites in organic molecules. The chlorine atom in the ester is a good leaving group, facilitating nucleophilic substitution reactions. The sulfonic acid group introduced by this compound can participate in various chemical interactions, enhancing the reactivity and functionality of the target molecules.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Trichloroethyl Ester : Preferred in pharmaceutical research for its selective sulfation of hydroxyl groups, despite deprotection challenges .

- Its compatibility with polyfunctional substrates warrants further study .

- Methyl Ester : Restricted to small-scale syntheses due to safety concerns, though its boiling point (134°C) facilitates controlled reactions .

Biological Activity

Chlorosulfuric acid, phenyl ester (also known as phenyl chlorosulfate) is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is synthesized through the reaction of chlorosulfonic acid with phenolic compounds. The process typically involves the following steps:

- Reaction Setup : Chlorosulfonic acid is reacted with phenol in the presence of a suitable catalyst.

- Isolation : The resulting product is purified through distillation or chromatography to obtain this compound in high yield.

The chemical structure of this compound features a sulfur atom bonded to a chlorine atom and an aromatic phenyl group, which contributes to its reactivity and biological activity.

Pharmacological Effects

This compound exhibits a range of biological activities that can be summarized as follows:

- Antimicrobial Activity : Studies have shown that chlorosulfuric acid derivatives possess significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases.

- Cytotoxicity : Research indicates that certain derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can trigger cell cycle arrest and increase reactive oxygen species (ROS) production in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .

The biological activity of this compound may be attributed to its ability to modify cellular signaling pathways. The compound interacts with various enzymes and receptors involved in inflammation and cell proliferation:

- Enzyme Inhibition : It has been suggested that chlorosulfuric acid derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .

- Cellular Uptake : The compound's structure allows for effective cellular uptake, leading to significant biological effects at low concentrations .

Case Studies

Several case studies highlight the therapeutic potential of chlorosulfuric acid derivatives:

- Cancer Treatment : In vitro studies on MCF-7 cells showed that treatment with chlorosulfuric acid derivatives resulted in decreased cell viability and increased apoptosis markers. Flow cytometry analysis revealed significant G1 phase arrest along with elevated ROS levels .

- Anti-inflammatory Applications : In animal models of colitis, treatment with related compounds led to reduced disease activity indices and lower levels of inflammatory cytokines such as IL-6 and TNF-α .

Data Summary

The following table summarizes key findings from research on this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing chlorosulfuric acid, phenyl ester, and how can purity be optimized?

- Methodology : The phenyl ester derivative is typically synthesized via the reaction of phenol with chlorosulfonic acid (HSO₃Cl). A controlled, dropwise addition of phenol to HSO₃Cl at 0–5°C under anhydrous conditions minimizes side reactions (e.g., sulfonation). Use PTFE-lined reactors to avoid corrosion and iron contamination, which can catalyze decomposition . Post-synthesis, purify via fractional distillation under reduced pressure (e.g., 10–15 mmHg) and validate purity using titrimetric analysis (total acidity) and NMR (absence of unreacted phenol or sulfonic acid byproducts) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural confirmation : Employ -NMR (δ 7.3–8.1 ppm for aromatic protons) and FT-IR (S=O stretch at ~1370 cm⁻¹, S–O–C ester linkage at ~1180 cm⁻¹) .

- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference material (CRM) if available .

- Quantitative analysis : Hydrolyze a sample aliquot in deionized water, then measure liberated sulfate ions via ion chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Acid-resistant gloves (e.g., neoprene), full-face shield, and vapor-tight goggles. Work in a fume hood with secondary containment .

- Storage : Store in sealed glass ampules under nitrogen at 2–8°C to prevent hydrolysis. Avoid contact with moisture or basic materials, which trigger exothermic decomposition .

Advanced Research Questions

Q. How can reaction pathways involving this compound be mechanistically elucidated?

- Methodology :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., sulfonyl chloride) during hydrolysis. Fit data to pseudo-first-order kinetics to identify rate-limiting steps .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways (e.g., esterification vs. sulfonation) .

- Isotopic labeling : Synthesize -labeled phenol to trace oxygen incorporation in products via mass spectrometry .

Q. How do environmental conditions (pH, temperature) influence the stability of this compound?

- Methodology :

- Accelerated stability testing : Incubate samples at 25–60°C and pH 2–10. Analyze degradation products (e.g., phenol, sulfuric acid) via GC-MS or LC-MS/MS. Construct Arrhenius plots to predict shelf-life under ambient conditions .

- Hydrolysis mechanism : Use -radiolabeled ester to quantify sulfate release rates under varying ionic strengths. Correlate with Eyring equation parameters to distinguish acid-catalyzed vs. neutral hydrolysis .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodology :

- Meta-analysis : Systematically review literature (e.g., CAS SciFinder) to identify variables causing discrepancies (e.g., trace metal contamination, solvent polarity). Replicate key studies under controlled conditions .

- Sensitivity analysis : Design factorial experiments (e.g., 2 designs) to isolate effects of temperature, catalyst presence, and moisture content on reaction outcomes .

Q. How can AI-driven simulations optimize this compound synthesis?

- Methodology :

- Process modeling : Use COMSOL Multiphysics to simulate heat and mass transfer during esterification. Train neural networks (TensorFlow/PyTorch) on historical data to predict optimal reagent ratios and mixing rates .

- Autonomous experimentation : Implement robotic liquid handlers (e.g., Opentrons) with real-time FT-IR feedback to adjust reaction parameters dynamically .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.